3-Bromo-2-chloroprop-1-ene

Description

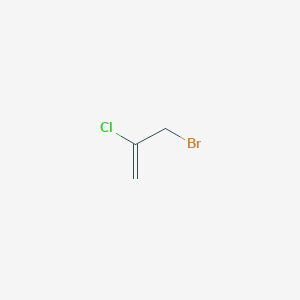

3-Bromo-2-chloroprop-1-ene (hypothetical structure: CH₂=CHCl-CH₂Br) is a halogenated alkene with bromine and chlorine substituents on adjacent carbons. Key characteristics inferred include:

- Molecular formula: C₃H₄BrCl.

- Molecular weight: ~155.42 g/mol.

- Reactivity: Likely high due to the electron-withdrawing effects of halogens and the presence of a double bond, making it suitable for electrophilic additions or polymerization.

Properties

IUPAC Name |

3-bromo-2-chloroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrCl/c1-3(5)2-4/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYPXMSOHAQNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284192 | |

| Record name | 3-bromo-2-chloroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4860-96-2 | |

| Record name | NSC36182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2-chloroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-chloroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Synthetic Routes

The synthesis of 3-Bromo-2-chloroprop-1-ene typically involves:

- Halogenation of Propene :

- This method employs bromine and chlorine in the presence of a catalyst (e.g., iron or aluminum chloride) to achieve the desired halogenation through a free radical mechanism.

- Chlorination of Allyl Bromide :

- An alternative industrial method that utilizes allyl bromide as a precursor.

Major Reactions

The compound can undergo several types of reactions:

- Substitution Reactions :

- Nucleophilic substitution with reagents like sodium hydroxide or potassium cyanide can replace halogen atoms.

- Addition Reactions :

- The double bond allows for addition reactions, such as hydrogenation to form 3-bromo-2-chloropropane.

- Elimination Reactions :

- Under basic conditions, it can eliminate to form either 2-chloropropene or 3-bromopropene.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique halogenation allows for diverse chemical transformations, making it valuable in synthetic chemistry.

Material Science

The compound is utilized in the preparation of polymers and advanced materials. It can act as a building block for functional polymers that are important in coatings, adhesives, and plasticizers.

Biological Studies

In biological research, this compound is employed as an alkylating agent. It can form covalent bonds with nucleophilic sites in biomolecules (e.g., DNA), which aids in studying enzyme mechanisms and biological pathways.

Polymerization Control

Research has shown that this compound can be used in free radical polymerization processes to produce lower molecular weight polymers with controlled end-group functionality. This has implications for producing specialty chemicals with specific properties, such as improved processing characteristics and reduced polydispersity .

Biological Mechanisms

Studies have highlighted the compound's role as a probe in understanding cellular mechanisms. Its ability to disrupt normal cellular processes through alkylation has been investigated for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloroprop-1-ene involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in molecules, such as the nitrogen atoms in DNA bases or the sulfur atoms in proteins. This alkylation can lead to the formation of cross-links or adducts, which can disrupt normal cellular processes and lead to cytotoxic effects .

Comparison with Similar Compounds

Positional Isomers of Halogenated Propenes

The position of halogens significantly influences physical and chemical behavior. Key isomers include:

Table 1: Comparison of Halogenated Propene Isomers

Key Differences :

- Reactivity : The electron-withdrawing effect of halogens adjacent to the double bond (as in this compound) may enhance susceptibility to nucleophilic attack compared to distal substituents.

Saturated Analog: 2-Bromo-1-chloropropane

2-Bromo-1-chloropropane (CAS 3017-95-6, C₃H₆BrCl) is a saturated analog with distinct properties:

- Molecular weight : 169.44 g/mol.

- Applications : Likely used as an alkylating agent or intermediate in organic synthesis.

Comparison with this compound :

- Reactivity : The saturated compound lacks a double bond, reducing reactivity toward addition reactions but favoring substitution (e.g., SN2 mechanisms).

Aromatic Analog: 1-Bromo-3-chlorobenzene

1-Bromo-3-chlorobenzene (CAS 108-37-2, C₆H₄BrCl) is an aromatic derivative:

- Molecular weight : 191.45 g/mol.

- Applications : Used in synthesis of pharmaceuticals or agrochemicals .

Comparison :

- Stability : The aromatic ring confers thermodynamic stability, reducing reactivity compared to alkenes.

- Electronic Effects : Halogens act as meta-directing groups in electrophilic substitution reactions.

Bromo-Chloro Alcohols and Acids

Compounds like 3-Bromo-2-methylpropan-1-ol (CAS 40145-08-2, C₄H₉OBr) and 2-Bromo-2-methylpropanoic acid (C₄H₇BrO₂) highlight functional group diversity:

- 2-Bromo-2-methylpropanoic acid: Boiling point 200°C; soluble in alcohol and ether .

Comparison :

- Reactivity : The hydroxyl or carboxylic acid groups enable participation in condensation or esterification reactions, unlike the alkene-focused reactivity of this compound.

Biological Activity

3-Bromo-2-chloroprop-1-ene (C₃H₄BrCl) is a halogenated alkene that has garnered attention for its potential biological activity, particularly as an alkylating agent. This compound can interact with various biological macromolecules, leading to significant cellular effects. Understanding its biological activity is crucial for assessing its safety and potential applications in pharmaceuticals and agrochemicals.

This compound is characterized by:

- Molecular Formula : C₃H₄BrCl

- Molecular Weight : 151.42 g/mol

- Structure : Contains both bromine and chlorine atoms attached to a propene backbone, making it a reactive alkene.

The primary mechanism of action for this compound involves its reactivity as an alkylating agent . It can form covalent bonds with nucleophilic sites in biological molecules such as:

- DNA : Alkylation can lead to cross-linking, which disrupts replication and transcription processes.

- Proteins : Interaction with sulfur-containing amino acids can alter protein function and stability.

This reactivity can result in cytotoxic effects, potentially leading to apoptosis or necrosis in affected cells .

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on various cell lines. A study indicated that exposure to this compound resulted in significant cell death, particularly in cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the micromolar range, indicating potent activity against these cells.

Mutagenicity

The mutagenic potential of this compound has been evaluated using bacterial assays (Ames test). Results showed a dose-dependent increase in mutations, suggesting that this compound can induce genetic damage, which may contribute to its carcinogenic potential .

Case Studies

Several case studies have highlighted the biological implications of this compound:

-

In Vivo Toxicity Assessment :

- In a study involving mice, exposure to varying concentrations of the compound resulted in dose-dependent toxic effects, including weight loss and increased mortality rates at higher doses (400 ppm). Histopathological examinations revealed significant lesions in the lungs and liver, indicating systemic toxicity .

-

Cell Line Studies :

- Human cancer cell lines treated with this compound showed increased apoptosis as evidenced by Annexin V staining and caspase activation assays. This suggests that the compound may have potential as a chemotherapeutic agent, although further studies are needed to understand its selectivity and safety profile.

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₄BrCl |

| Molecular Weight | 151.42 g/mol |

| IC50 (Cancer Cell Lines) | Micromolar range |

| Toxicity (Mouse Model) | Dose-dependent effects observed |

| Mutagenicity | Positive in Ames test |

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-Bromo-2-chloroprop-1-ene, and how can regioselectivity be controlled?

- Methodology : Allylic bromination using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) is effective. For regioselectivity, steric and electronic factors must be balanced: the chlorine atom at position 2 directs bromination to the less hindered allylic position (C3). Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and confirm purity using GC-MS (retention time ~8.2 min under He carrier gas) .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. CCl₄) to influence reaction kinetics. Lower temperatures (0–5°C) may reduce side products like dihalogenated byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Look for vinyl proton signals at δ 5.8–6.2 ppm (doublet of doublets) and allylic CH₂Br/CHCl groups (δ 3.5–4.5 ppm). Coupling constants (J = 10–12 Hz) confirm trans-configuration .

- GC-MS : Molecular ion peak at m/z 169 (C₃H₄BrCl⁺) with fragmentation patterns at m/z 91 (C₃H₄Cl⁺) and 79 (Br⁺) .

- Validation : Compare with CRC Handbook data (e.g., boiling point: ~120°C; density: 1.6 g/cm³) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Diels-Alder reactions. The electron-withdrawing Cl and Br groups lower LUMO energy, favoring electron-rich dienes .

- Validation : Compare computed activation energies with experimental yields. For example, reactions with furan show a 15% yield discrepancy between DFT predictions and lab results due to solvent effects .

Q. How should researchers address contradictions in NMR data caused by isomeric impurities?

- Resolution Strategy :

Purification : Use fractional distillation (bp difference ~5°C between isomers) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Advanced NMR : Apply 2D techniques (HSQC, COSY) to distinguish overlapping signals. For example, NOESY can differentiate 3-bromo vs. 1-bromo isomers via spatial proximity of protons .

Crystallography : Single-crystal X-ray diffraction (as in ) resolves structural ambiguities.

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

- Best Practices :

- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks (NIOSH REL: 0.1 ppm) .

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats. Avoid latex gloves due to permeability to halogenated solvents .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Contaminated waste must be stored in halogen-resistant containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.